

Application Notes and Protocols: DMA-135 Hydrochloride in High-Throughput Antiviral Screening

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Compound of Interest

Compound Name: DMA-135 hydrochloride

Cat. No.: B15568683

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **DMA-135 hydrochloride** in high-throughput screening (HTS) for antiviral compounds, particularly against Enterovirus 71 (EV71) and potentially other RNA viruses like SARS-CoV-2.

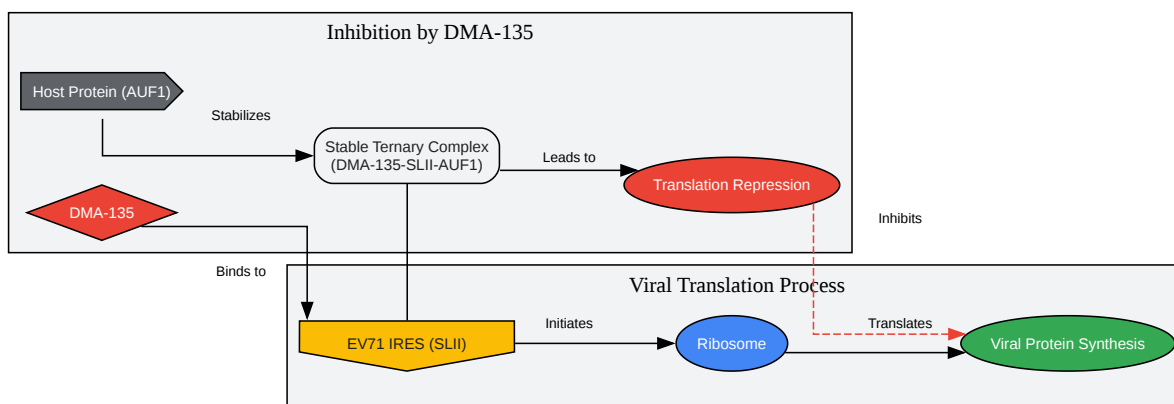
Introduction

DMA-135 hydrochloride has emerged as a promising small molecule inhibitor of viral replication. Its primary mechanism of action against Enterovirus 71 (EV71) involves a novel RNA-centric approach. DMA-135 binds to the stem-loop II (SLII) structure within the viral Internal Ribosome Entry Site (IRES), inducing a conformational change in the RNA. This altered structure enhances the binding of the host protein AU-rich element binding factor 1 (AUF1), leading to the formation of a stable ternary complex (DMA-135-SLII-AUF1).^{[1][2][3][4]} This complex effectively represses IRES-dependent translation of viral proteins, thereby inhibiting viral replication.^{[1][3]} Studies have also demonstrated its activity against SARS-CoV-2, where it is suggested to target viral RNA structures.^{[5][6]}

Mechanism of Action: EV71 Inhibition

The antiviral activity of DMA-135 against EV71 is not based on direct enzymatic inhibition but rather on the allosteric stabilization of an RNA-protein complex. This unique mechanism makes

it a valuable tool for screening campaigns targeting viral RNA elements and their interactions with host factors.



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Caption: Mechanism of **DMA-135 hydrochloride** in inhibiting EV71 replication.

Data Presentation

Antiviral Activity of DMA-135 Hydrochloride against Enterovirus 71 (EV71)

Parameter	Cell Line	Assay	Concentration (μM)	Result	Reference
IRES-dependent Translation (FLuc Activity)	SF268	Dual-Luciferase Reporter	0.1	~10% decline	[1]
IRES-dependent Translation (FLuc Activity)	SF268	Dual-Luciferase Reporter	50	94% decline	[2]
Viral Titer Reduction	SF268 infected with EV71 (MOI=1)	Plaque Assay (Vero cells)	0.25	Significant reduction (P=0.000485)	[1]
Viral Titer Reduction	SF268 infected with EV71 (MOI=1)	Plaque Assay (Vero cells)	0.5	2-log reduction	[1]
Viral Titer Reduction	SF268 infected with EV71 (MOI=1)	Plaque Assay (Vero cells)	1	Significant reduction (P=0.000167)	[1]
Viral Titer Reduction	SF268 infected with EV71 (MOI=1)	Plaque Assay (Vero cells)	10	Significant reduction (P=0.000167)	[1]
Viral Titer Reduction	SF268 infected with EV71 (MOI=1)	Plaque Assay (Vero cells)	50	Significant reduction (P=0.000167)	[1]

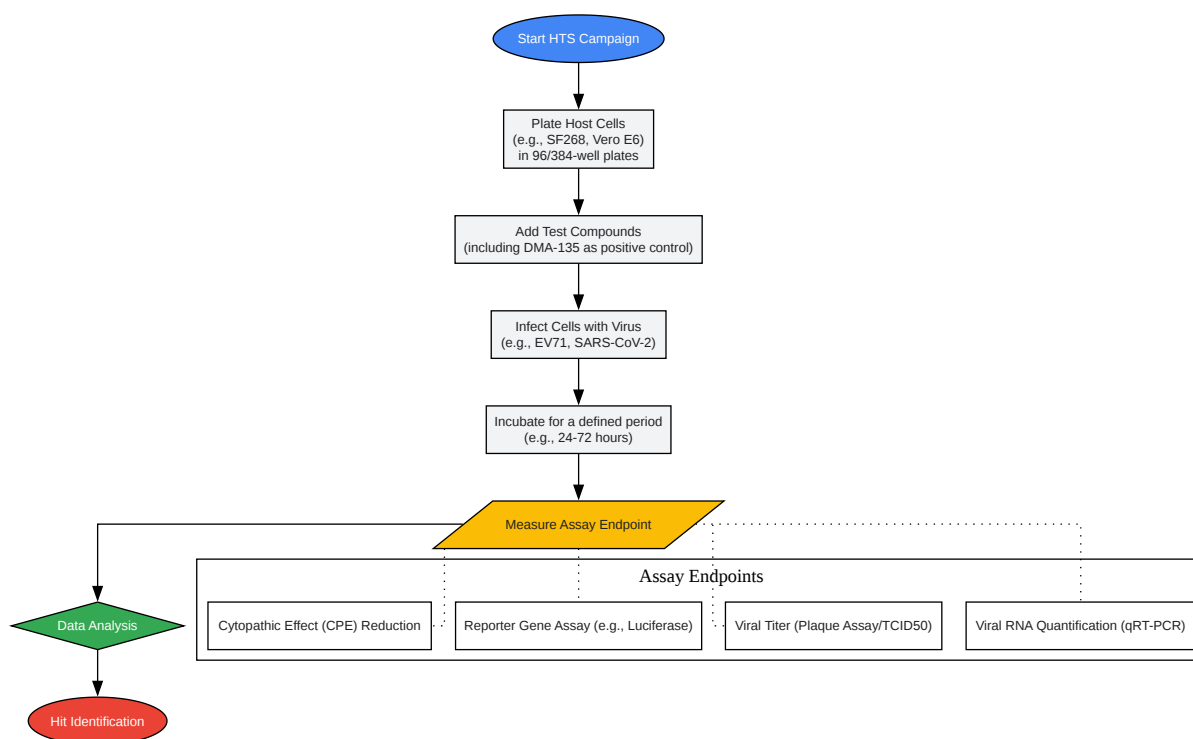
Antiviral Activity of DMA-135 Hydrochloride against Coronaviruses

Virus	Cell Line	Assay	Concentration (μM)	Result	Reference
Human Coronavirus OC43	Vero E6	Plaque Assay	100	~1,000-fold reduction in virus titer	[6]
SARS-CoV-2	Vero E6	Q-RT-PCR	~10	IC50 of ~10 μM (reduction in viral RNA)	[6]
SARS-CoV-2	Vero E6	TCID50 Assay	10	Dose-dependent reduction in virus titer	[5] [6]
SARS-CoV-2	Vero E6	TCID50 Assay	50	Dose-dependent reduction in virus titer	[5] [6]
SARS-CoV-2 5' and 3' UTR Translation (FLuc)	Not specified	Dual-Luciferase Reporter	10	~50% reduction in FLuc activity	[5] [6]
SARS-CoV-2 5' and 3' UTR Translation (FLuc)	Not specified	Dual-Luciferase Reporter	100	90% reduction in FLuc activity	[6]

Experimental Protocols

High-Throughput Screening Workflow for Antiviral Compounds

The following diagram outlines a general workflow for a high-throughput screening campaign to identify novel antiviral compounds using a cell-based assay.



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Caption: General workflow for a high-throughput antiviral screening assay.

Protocol 1: EV71 IRES-Dependent Translation Assay (Dual-Luciferase Reporter)

This assay is designed to identify compounds that specifically inhibit the IRES-mediated translation of EV71.

Materials:

- SF268 cells
- Bicistronic reporter plasmid containing Renilla luciferase (RLuc) upstream of the EV71 5'UTR and Firefly luciferase (FLuc) downstream (RLuc-EV71-5'UTR-FLuc).[1]
- In vitro transcription kit
- Transfection reagent
- **DMA-135 hydrochloride** (positive control)
- Test compounds
- 96-well plates
- Dual-luciferase reporter assay system
- Luminometer

Methodology:

- **RNA Synthesis:** In vitro transcribe the dual-luciferase reporter RNA from the pRHF-EV71-5'UTR plasmid.[1]
- **Cell Seeding:** Seed SF268 cells in 96-well plates to achieve a confluent monolayer on the day of transfection.
- **Compound Preparation:** Prepare serial dilutions of test compounds and **DMA-135 hydrochloride** (e.g., from 0.001 to 100 μ M).[1]

- Transfection and Treatment:
 - Transfect the SF268 cells with the in vitro transcribed RLuc-EV71-5'UTR-FLuc RNA using a suitable transfection reagent.
 - Immediately after transfection, add the prepared concentrations of test compounds and DMA-135 to the respective wells.
- Incubation: Incubate the plates for 48 hours.[\[1\]](#)
- Luciferase Measurement:
 - Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
 - The RLuc signal, driven by cap-dependent translation, serves as an internal control for cell viability and non-specific effects.[\[2\]](#)
 - The FLuc signal represents IRES-dependent translation.[\[2\]](#)
- Data Analysis:
 - Normalize the FLuc activity to the RLuc activity for each well.
 - Compare the normalized FLuc activity in compound-treated wells to the vehicle control (e.g., DMSO) to determine the percent inhibition.

Protocol 2: Viral Titer Reduction Assay (Plaque Assay)

This assay quantifies the reduction in infectious virus particles produced in the presence of test compounds.

Materials:

- SF268 cells (for infection)
- Vero cells (for plaque formation)
- Enterovirus 71 (EV71) stock

- **DMA-135 hydrochloride** (positive control)
- Test compounds
- Cell culture medium
- Agarose or methylcellulose overlay
- Crystal violet staining solution

Methodology:

- Cell Infection:
 - Seed SF268 cells in multi-well plates and grow to confluency.
 - Infect the cells with EV71 at a multiplicity of infection (MOI) of 1.[\[1\]](#)
- Compound Treatment: Immediately after infection, add various concentrations of the test compounds and **DMA-135 hydrochloride** to the infected cells.[\[1\]](#)
- Incubation: Incubate the infected plates for 24 hours.[\[1\]](#)
- Harvest Supernatant: Collect the cell culture supernatant, which contains the progeny virus.
- Plaque Assay:
 - Prepare serial dilutions of the harvested supernatants.
 - Infect confluent monolayers of Vero cells with the diluted supernatants for 1 hour.
 - Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread.
 - Incubate for 2-3 days until plaques are visible.
- Plaque Visualization and Counting:
 - Fix the cells and stain with crystal violet.

- Count the number of plaques to determine the viral titer (Plaque Forming Units per mL, PFU/mL).
- Data Analysis: Compare the viral titers from compound-treated cells to the vehicle control to calculate the reduction in viral replication.

Safety Precautions

Standard laboratory safety procedures should be followed when handling cell cultures, viruses, and chemical compounds. Work with infectious viruses must be conducted in an appropriate biosafety level (BSL) facility. Researchers should consult the Safety Data Sheet (SDS) for **DMA-135 hydrochloride** and other chemicals before use.

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